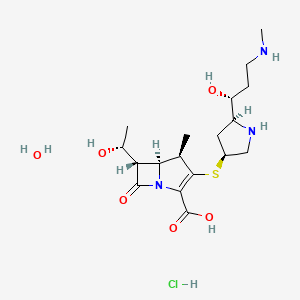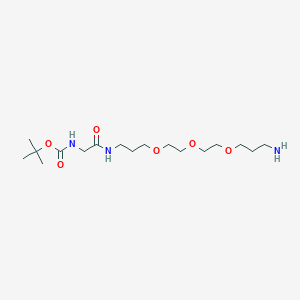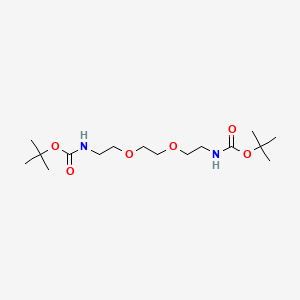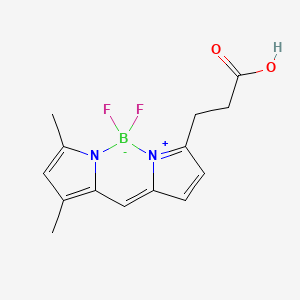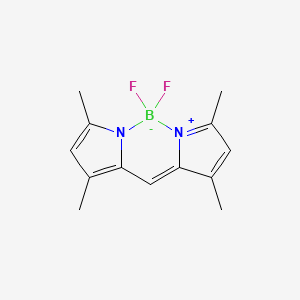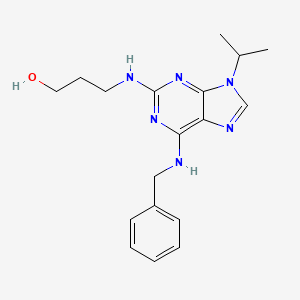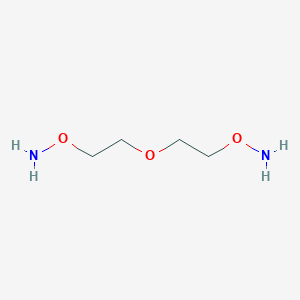
Bis-aminooxy-PEG1
Vue d'ensemble
Description
Bis-aminooxy-PEG1 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Bis-aminooxy-PEG1 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis
Bis-aminooxy-PEG1 contains total 20 bond(s); 8 non-H bond(s), 6 rotatable bond(s), 2 hydroxylamine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The aminooxy groups in Bis-aminooxy-PEG1 can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
Bis-aminooxy-PEG1 has a molecular weight of 136.2 g/mol . It has a molecular formula of C4H12N2O3 . It is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
Bioconjugation
Bis-aminooxy-PEG1 is a PEG derivative containing two aminooxy groups. These aminooxy groups can be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is a crucial technique in many areas of research and drug development.
Solubility Enhancement
The hydrophilic PEG spacer in Bis-aminooxy-PEG1 increases solubility in aqueous media . This makes it useful in various applications where increasing the solubility of a compound is desirable, such as drug delivery and biomolecule stabilization.
Oxime Bond Formation
Bis-aminooxy-PEG1 reacts with an aldehyde to form an oxime bond . Oxime bonds are used in a variety of chemical reactions and have applications in fields like organic synthesis and materials science.
Hydroxylamine Linkage Formation
If a reductant is used with Bis-aminooxy-PEG1, it will form a hydroxylamine linkage . This can be useful in certain types of chemical reactions and in the creation of certain types of materials.
Drug Delivery
Bis-aminooxy-PEG1 is used in the field of drug delivery . The PEGylation process, which involves attaching PEG chains to drugs or therapeutic proteins, can improve their stability, solubility, and safety.
Research and Development
Bis-aminooxy-PEG1 is used in research and development . Its unique properties make it a valuable tool in the development of new products and techniques in the pharmaceutical and biotechnology industries.
Mécanisme D'action
Target of Action
Bis-aminooxy-PEG1 is a PEG-based PROTAC linker . The primary targets of Bis-aminooxy-PEG1 are the proteins that it is designed to degrade. PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Bis-aminooxy-PEG1, as a PROTAC linker, connects the E3 ubiquitin ligase ligand and the target protein ligand . This connection allows the PROTAC molecule to bring the target protein in close proximity to the E3 ubiquitin ligase, which marks the target protein for degradation by the proteasome . This process exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-aminooxy-PEG1 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The E3 ubiquitin ligase, which is part of the PROTAC molecule, tags the target protein with ubiquitin. This ubiquitin tag signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a peg-based compound, bis-aminooxy-peg1 is likely to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of Bis-aminooxy-PEG1 is the selective degradation of target proteins within cells . By bringing the target protein in close proximity to the E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome . This can lead to the reduction or elimination of the target protein’s function within the cell.
Action Environment
The action of Bis-aminooxy-PEG1 is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of the E3 ubiquitin ligase and the proteasome, as well as the stability of the PROTAC molecule itself. The hydrophilic PEG spacer in Bis-aminooxy-PEG1 increases its solubility in aqueous media, which could potentially enhance its stability and efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



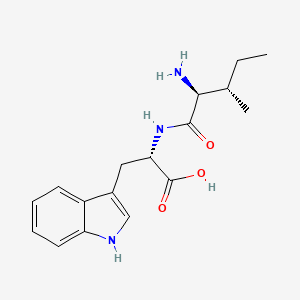
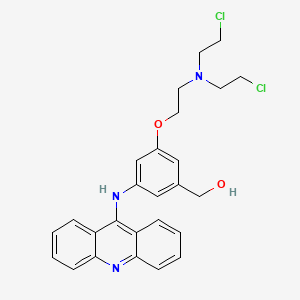

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)
